(S)-UFR2709

Descripción general

Descripción

(S)-UFR2709 is an organic compound that belongs to the ester class of chemicals Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester typically involves the esterification of benzoic acid with [(2S)-1-methylpyrrolidine-2-yl]methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency and yield of the reaction . These catalysts are preferred in industrial settings due to their reusability and minimal environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(S)-UFR2709 can undergo various chemical reactions, including:

Reduction: Reduction of the ester can produce the corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzoic acid moiety.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nitration of the aromatic ring can be achieved using nitric acid and sulfuric acid.

Major Products Formed

Hydrolysis: Benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol.

Reduction: The corresponding alcohols.

Substitution: Substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

(S)-UFR2709 has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and flavors.

Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

[(2S)-1-methylpyrrolidine-2-yl]methyl acetate: An ester with a similar pyrrolidine moiety but derived from acetic acid instead of benzoic acid.

Uniqueness

(S)-UFR2709 is unique due to its specific combination of benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Actividad Biológica

(S)-UFR2709 is a nicotinic acetylcholine receptor (nAChR) antagonist that has garnered attention for its potential therapeutic applications, particularly in the context of addiction and anxiety disorders. This article reviews the biological activity of this compound, focusing on its effects in various experimental models, particularly zebrafish and alcohol-preferring rats.

This compound selectively antagonizes nAChRs, which play a crucial role in neurotransmission and are implicated in various neurobehavioral processes. By inhibiting these receptors, this compound modulates the effects of nicotine and potentially other addictive substances.

1. Zebrafish Model Studies

Zebrafish have been used extensively to evaluate the effects of psychoactive drugs due to their complex behaviors and genetic similarities to humans. The following key findings were observed:

- Anxiolytic Effects : In a study assessing anxiety through the Novel Tank Diving Test (NTT), zebrafish treated with this compound displayed significantly reduced bottom dwelling time, indicating decreased anxiety levels. Specifically, at concentrations of 50 mg/L and 100 mg/L, the bottom dwelling times were 87.0 ± 19.6 s and 52.9 ± 13.8 s respectively, compared to control levels of 238.4 ± 10.8 s when exposed to nicotine alone at 100 mg/L .

- Conditioned Place Preference (CPP) : In CPP tests, this compound was shown to block the rewarding effects of nicotine. Zebrafish conditioned with nicotine spent significantly more time in the non-preferred compartment (70% preference) compared to pre-test measures. However, when pre-treated with this compound, this preference was abolished (39% preference post-treatment) indicating its potential as an anti-addictive agent .

Summary of Zebrafish Study Results

| Treatment | Bottom Dwelling Time (s) | CPP Preference (%) |

|---|---|---|

| Control | 238.4 ± 10.8 | N/A |

| Nicotine (100 mg/L) | 68.9 ± 16.3 | 70 |

| UFR2709 (50 mg/L) | 87.0 ± 19.6 | 31 |

| UFR2709 + Nicotine | N/A | 39 |

2. Ethanol Consumption in Rats

In studies involving alcohol-preferring UChB rats, this compound demonstrated significant effects on ethanol consumption:

- Reduction in Ethanol Intake : Administration of this compound led to a marked decrease in ethanol intake among alcohol-preferring rats. The compound was effective even after treatment cessation, suggesting a lasting impact on drinking behavior .

- Body Weight Maintenance : Importantly, administration of this compound did not adversely affect body weight in rats, indicating its safety profile concerning weight management during treatment .

Case Studies

Recent research has highlighted the role of nAChRs in modulating behaviors associated with addiction and anxiety:

Propiedades

IUPAC Name |

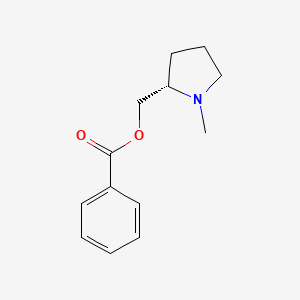

[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVQMUATEFMGFD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.